Phosacetim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-bis(4-chlorophenoxy)phosphinothioylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N2O2PS/c1-10(17)18-21(22,19-13-6-2-11(15)3-7-13)20-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXUAZIZXDFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NP(=S)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N2O2PS | |
| Record name | PHOSACETIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosacetim is a solid. (EPA, 1998), White solid; [HSDB] | |
| Record name | PHOSACETIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosacetim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in chlorinated hydrocarbons (methylene chloride); slightly sol in alcohol, benzene, and ether | |
| Record name | PHOSACETIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Phosacetim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystalline powder | |
CAS No. |
4104-14-7 | |
| Record name | PHOSACETIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosacetim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosacetim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSACETIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-106 °C | |
| Record name | PHOSACETIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Pathways and Chemical Modification of Phosacetim
Established Synthetic Routes for Phosacetim
Specific, detailed established synthetic routes for this compound are not extensively documented in publicly accessible literature. However, the synthesis of organophosphorus compounds, including those with complex structures like this compound, generally involves multi-step reaction sequences. For instance, a common approach for stable poly(organophosphazenes), a class of organophosphorus compounds, involves a two-step process: the initial preparation of poly(dichlorophosphazene) (B1141720) followed by the subsequent replacement of chlorine atoms with various organic or organometallic nucleophiles fao.org. This general principle of building a core phosphorus-containing scaffold and then functionalizing it through substitution reactions is applicable to the synthesis of diverse organophosphorus compounds.
Laboratory synthesis of complex organic molecules, including organophosphates, typically employs a range of reagents and precisely controlled reaction conditions. Common organic solvents such as acetonitrile, dioxane, tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and toluene (B28343) are frequently utilized to facilitate reactions epo.orgresearchgate.netresearchgate.netatamanchemicals.com. Reactions may proceed under various conditions, including acidic environments for specific transformations evitachem.com.
The selection of reagents often includes:
Bases : To facilitate deprotonation or neutralize acidic by-products, common bases like sodium carbonate, potassium carbonate, or cesium carbonate are employed epo.org.
Alkylating Reagents : These are crucial for introducing alkyl groups into the molecular structure researchgate.net.
Catalysts : Transition metal catalysts, such as Pd₂(dba)₃, can be used to accelerate specific coupling reactions or other transformations researchgate.net.
Reaction conditions, including temperature, are critical for controlling selectivity and yield. Temperatures can vary significantly, from low temperatures (e.g., -5 °C) to reflux conditions or elevated temperatures (e.g., 70-110 °C), depending on the specific reaction step and the reactivity of the involved species epo.orgresearchgate.net. The progress of reactions is commonly monitored using analytical techniques like Thin-Layer Chromatography (TLC) researchgate.net.
Process optimization in chemical synthesis, particularly for active pharmaceutical ingredients (APIs) and complex chemicals like this compound, aims to enhance efficiency, reduce costs, and minimize safety risks fldata.comevotec.com. Key strategies include:
Resource Minimization : Strategies focus on reducing waste generation, minimizing energy consumption, and optimizing the use of raw materials fldata.comepo.org.
Process Control : Establishing a robust process control strategy involves defining and tightly monitoring critical process parameters (CPPs) such as mixing, temperature, pressure, and reaction time. This prevents impurity formation and ensures consistent product quality and yield evotec.com.
Quality-by-Design (QbD) Principles : QbD is a systematic approach that integrates quality into the product and process design. It involves thoroughly characterizing the manufacturing process and developing appropriate analytical methods for quality control, considering all materials and processing parameters that could influence product quality evotec.com.
Advanced Technologies : Emerging trends include the integration of artificial intelligence (AI) and machine learning (ML) algorithms into process control systems. These technologies can optimize chemical reactions, predict optimal conditions for maximum yield and minimal waste, and reduce the number of experiments required for optimization boquinstrument.commdpi.com. Continuous flow synthesis is another advanced technique that can enhance atom economy and reduce waste generation by allowing for better control and optimization of reactions pharmacompass.com.
Exploration of this compound Derivatives and Analogues
The exploration of this compound derivatives and analogues involves the design and synthesis of new molecules that share structural similarities with this compound but may possess altered or enhanced properties. While specific this compound analogues are not detailed in the provided search results, the general methodologies and design principles for creating chemical derivatives are well-established.
The synthesis of novel chemical analogues typically involves modifying existing molecular structures or combining different substructural units. Common synthetic methodologies include:
Functional Group Interconversions : Transforming one functional group into another to alter the chemical properties or reactivity of the molecule google.com.
Substitution Reactions : Replacing specific atoms or groups within the molecule with others to introduce new functionalities or modify steric and electronic properties google.com.
Coupling Reactions : Joining two or more molecular fragments, often catalyzed, to build more complex structures researchgate.net.
Multi-component Reactions : Reactions where three or more reactants combine in a single step to form a new product, offering efficiency and atom economy epo.org.
These methodologies are applied iteratively, often in multi-step sequences, to achieve the desired structural modifications for new analogues.
The design of structural modifications for chemical analogues is guided by specific principles aimed at achieving desired changes in physicochemical properties or biological activity. Key design principles include:
Structure-Activity Relationship (SAR) Studies : Understanding how changes in chemical structure affect the activity of a compound. This often involves synthesizing a series of related compounds and evaluating their properties to identify key structural features responsible for activity nih.gov.
Computational Chemistry : Techniques such as Density Functional Theory (DFT) calculations are employed to study the electronic structure and reactivity of compounds, aiding in the prediction of how structural changes might impact properties nih.gov.
Bioisosteric Replacement : Substituting atoms or groups with others that have similar steric, electronic, or physicochemical properties to maintain or improve activity while potentially altering other characteristics like metabolic stability or bioavailability.
Impurity Profiling and Control in this compound Synthesis
Impurity profiling and control are critical aspects of chemical synthesis, especially for compounds intended for specific applications. Impurity profiling involves the detection, identification, and quantitative determination of organic and inorganic impurities, as well as residual solvents, present in the final product nih.govufrgs.br.
Sources of Impurities : Impurities can originate from various stages of the synthesis process:
Starting Materials and Intermediates : Impurities present in the raw materials or formed during intermediate steps can carry through to the final product google.combcpabd.com.
Reagents, Ligands, and Catalysts : Traces of these substances used in the reaction can remain as impurities google.com.
By-products and Side Reactions : Unwanted reactions occurring during synthesis can lead to the formation of structurally related impurities google.com.
Degradation Products : Impurities can also form from the degradation of the active ingredient during synthesis, purification, or storage fao.orggoogle.com.
Control Strategies : To ensure the purity and quality of this compound, stringent control strategies are implemented:
Controlled Reaction Conditions : Tightly regulating reaction parameters such as temperature, pH, and reactant ratios can minimize the formation of by-products and other impurities google.com.
High-Grade Materials : Using high-purity starting materials and solvents significantly reduces the initial impurity load google.com.
Purification Techniques : Various purification methods, such as chromatography and recrystallization, are employed to isolate the desired compound from impurities physicsandmathstutor.com.
Analytical Techniques : Advanced analytical methods are crucial for impurity profiling. These include:
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are used for separation and quantification of impurities iloencyclopaedia.org.
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are vital for the identification and structural elucidation of impurities iloencyclopaedia.orgresearchgate.net.
Hyphenated Techniques : Combining chromatographic and spectroscopic methods (e.g., GC-MS, LC-MS) provides comprehensive impurity identification and quantification nih.gov.
Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), emphasize the importance of impurity control, setting limits for permissible amounts of impurities in active pharmaceutical ingredients (APIs) nih.govufrgs.brbcpabd.com.
Molecular and Cellular Mechanism of Action Research
Investigation of Signal Transduction Pathway Modulation
While the primary mechanism of Phosacetim and other organophosphates is cholinesterase inhibition, other effects on cellular processes, including signal transduction, are possible. Organophosphorus pesticides can affect alternative targets beyond AChE inhibition, and different organophosphorus compounds may act through different mechanisms, leading to varied adverse outcomes. frontiersin.org Signal transduction pathways, such as those involving phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), are crucial for various cellular processes and can be modulated by external stimuli. nih.gov However, specific research detailing this compound's direct modulation of signal transduction pathways was not found in the provided information.
Research on Protein Activity Modulation (e.g., Epigenetic Proteins, Transcription Factors)
Organophosphorus compounds can cause neurotoxicity, and some research suggests that their effects may extend beyond direct AChE inhibition to include modulation of protein activity. frontiersin.org For instance, environmental chemicals, including heavy metals and polycyclic aromatic hydrocarbons (PAHs), have been shown to induce genetic and epigenetic modulations, affecting transcription factors and DNA methylation patterns. nih.gov Transcription factors play a crucial role in regulating gene expression, and their activity can be influenced by various factors. nih.govgoogle.comgoogle.com However, specific research on this compound's direct modulation of epigenetic proteins or transcription factors was not found in the provided search results.
Cellular Metabolism Research and this compound Interaction
The interaction of organophosphorus compounds with cellular metabolism is a complex area. For example, the bioactivation of other organophosphate pesticides, such as Phosmet, to neurotoxic metabolites involves isoform-specific cytochrome P450 enzymes in human hepatic and gut samples. nih.gov These metabolic interactions can influence the toxicity and pharmacokinetics of the compounds. nih.gov While this compound is an organophosphate, specific research detailing its direct interaction with cellular metabolic pathways or its own metabolic fate was not explicitly detailed in the provided search results. Cellular metabolism involves a wide range of processes, including mineral absorption, aminoacyl-tRNA biosynthesis, and protein digestion and absorption. nih.gov
Comparative Mechanistic Studies with Related Organophosphorus Compounds
This compound belongs to the class of organophosphorus compounds, which are widely used as pesticides. taylorandfrancis.comresearchgate.net The shared mechanism of acute neurotoxicity among organophosphorus pesticides is the inhibition of acetylcholinesterase (AChE). frontiersin.org However, comparative studies have revealed differences in neurotoxic outcomes and developmental neurotoxicity among various organophosphorus pesticides, with toxicological profiles not always correlating with AChE inhibition levels. frontiersin.org This suggests that different organophosphorus compounds may affect distinct targets or pathways beyond AChE. frontiersin.org For example, Phosmet, another organophosphate, inhibits chlorpyrifos (B1668852) bioactivation and detoxication. nih.gov The diverse chemical structures within the organophosphorus class allow for a broad range of applications and potentially varied interactions with biological systems. taylorandfrancis.comresearchgate.net
Preclinical Research Methodologies
In Vitro Experimental Models in Phosacetim Research
In vitro models offer controlled environments to study the direct effects of a compound on biological components, from isolated molecules to complex cellular structures. These models are valuable for initial screening, mechanism elucidation, and reducing the need for extensive animal testing. epa.govbiobide.com
Cell culture systems are fundamental in vitro tools for assessing the cellular impact of chemical compounds. Two-dimensional (2D) monolayer cultures involve cells grown as a single layer on a flat surface, providing a simplified system for high-throughput screening and basic cytotoxicity assessments. nih.govyoutube.commdpi.com For instance, studies on pesticides often utilize various animal cell lines to compare toxicity across different organs or tissues, evaluating parameters like cell viability and morphological changes. mdpi.com While specific detailed findings on this compound in 2D monolayer cultures are not widely available in the provided search results, such models would typically be employed to determine its direct cytotoxic effects and to identify concentrations that induce cellular responses.
Three-dimensional (3D) spheroidal models, in contrast, aim to better mimic the in vivo microenvironment by allowing cells to grow and interact in a more complex, three-dimensional structure. researchgate.netmdpi.comnih.gov These models, including multicellular spheroids, exhibit characteristics like cellular heterogeneity, plasticity, and more realistic cell-matrix or cell-cell interactions compared to 2D cultures. researchgate.net They are considered better pharmacological models due to their increased predictive value for in vivo outcomes, especially in areas like cancer research and drug screening. youtube.commdpi.comnih.gov For a compound like this compound, 3D models could be used to study its penetration, distribution, and efficacy in a more physiologically relevant context, potentially revealing differential cellular sensitivities compared to 2D systems. youtube.comresearchgate.net
Organ-on-a-chip technology represents a more advanced form of in vitro modeling, integrating microfluidics with living cells to create miniature functional units that simulate the physiological and mechanical functions of human organs. These complex in vitro systems aim to replicate the intricate microarchitecture, tissue-tissue interfaces, biochemical gradients, and mechanical forces present in living organs. While specific applications of organ-on-a-chip models for this compound research are not detailed in the provided information, for compounds with systemic effects like cholinesterase inhibitors, such systems could offer a sophisticated platform to study organ-specific toxicity (e.g., neurotoxicity in a brain-on-a-chip, or liver toxicity in a liver-on-a-chip) and to understand systemic biological responses without involving live animals. This approach aligns with efforts to replace in vivo animal studies with new approach methodologies (NAMs). epa.gov
Biochemical assays are critical for understanding how a chemical compound interacts directly with its molecular targets. For this compound, known as an acetylcholinesterase (AChE) inhibitor, biochemical assays would be developed to directly measure its binding affinity and inhibitory potency against AChE. wikipedia.orgherts.ac.uk Target engagement assays are fundamental in chemical probe development and drug discovery, as they confirm that a compound binds to its intended target in living systems, whether in cells or in vivo. promega.comnih.gov These assays can report directly on the interaction between the chemical probe and the target protein, rather than a distal measurement, and can also assess probe selectivity against related proteins. promega.com
The development of such assays involves assessing assay feasibility, stability, reproducibility, sensitivity, and suitability for automation. nuvisan.com For instance, quantitative phosphoproteomics-based approaches can be used to discover direct target engagement biomarkers for kinase inhibitors, by monitoring drug-specific phosphorylation changes in cells. nih.gov While specific biochemical assay findings for this compound are not provided, the principle involves measuring the enzymatic activity of AChE in the presence and absence of this compound to quantify its inhibitory effect (e.g., IC50 values).
In Vivo Animal Models in this compound Research
The selection of appropriate animal models is crucial for preclinical research, as it aims to recapitulate the pathophysiology relevant to the compound's intended effect or potential toxicity. jyoungpharm.org For this compound, given its classification as a rodenticide and acetylcholinesterase inhibitor, animal models would be chosen to study its neurotoxic effects and its impact on the nervous system. Common laboratory animals such as rodents (e.g., mice, rats) are frequently used due to their genetic similarity to humans, ease of handling, and availability of various genetic strains. biobide.comjyoungpharm.org
Characterization of these animal models involves inducing relevant conditions or observing baseline physiological parameters, followed by assessing disease severity or toxicological outcomes using clinical, histological, and molecular parameters. jyoungpharm.orgnih.gov For example, in toxicology studies, animal models are used to observe how chemicals and drugs affect the behavior and health of live animals, with endpoints often including acute, subchronic, or chronic toxicity. biobide.com The choice of animal model should ideally be justified by its predictive value for clinical outcomes, although traditional practices sometimes influence selection. nih.gov
Biochemical Biomarkers: Biomarkers are indicators of biological effects and potential toxicity, providing insight into adverse effects at a biochemical level. mdpi.com For this compound, a key biochemical assessment would involve measuring cholinesterase activity in various tissues (e.g., brain, plasma) to confirm target engagement and the extent of inhibition. Other biomarkers could include those related to oxidative stress, inflammation, or organ damage, depending on the observed effects. mdpi.com
Histopathological Examination: Post-mortem analysis of tissues and organs allows for microscopic examination of cellular and tissue-level changes induced by the compound, providing evidence of toxicity or pathological alterations.
Dose-Response Assessment: This involves administering different doses of the compound to groups of animals and observing the corresponding biological responses to establish a relationship between exposure and effect. who.intwho.int Approaches include identifying the No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL), and more advanced methods like Benchmark Dose (BMD) modeling, which considers all available dose-response data. who.int
Tissue Distribution Studies in Animal Models (Methodology Focus)
Preclinical research into the tissue distribution of chemical compounds like this compound is crucial for understanding their pharmacokinetic profiles within biological systems. These studies typically involve administering the compound to animal models and subsequently analyzing its concentrations in various tissues and blood over time.
Methodology for this compound Analysis in Tissues: A sensitive and rapid analytical method has been developed for the determination of this compound in rabbit tissues and blood. This methodology involves the extraction of the compound from biological matrices, followed by analysis using Thin Layer Chromatography (TLC). The developed assay demonstrated good reproducibility and high recovery rates, approximately 80%. It exhibited excellent linearity across a concentration range of 0.1 to 20 micrograms, with a correlation coefficient (r) of 0.999. Furthermore, the method achieved a low detection limit of 0.05 microgram. The results obtained through TLC were found to be in conformity with those from High-Performance Liquid Chromatography (HPLC), indicating the reliability of the method for quantitative analysis. This analytical approach was specifically applied to investigate the distribution of this compound in rabbit tissues. nih.gov
Detailed Research Findings and Data Tables: While a specific methodology for studying this compound's distribution in rabbit tissues has been established and applied nih.gov, detailed quantitative research findings, including specific concentration data in various tissues or comprehensive data tables from such studies, were not available in the consulted literature. General information suggests that organophosphorus pesticides, as a class, are rapidly absorbed through various routes (digestive tract, respiratory system, skin) and subsequently transported by blood to different body tissues. nih.gov However, specific distribution patterns and concentrations of this compound in individual organs of animal models could not be retrieved.
Computational Studies in Phosacetim Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that establishes mathematical relationships between the chemical structure of a compound and its biological activity. imist.mamdpi.com This method allows for the prediction of biological activity for chemical compounds based on their structural and physicochemical features. mdpi.com QSAR models are developed by correlating numerical descriptors of molecular structure with observed biological activities, enabling the interpretation of chemical effects on biological activity and the prediction of new compounds' activities. imist.mamdpi.com
QSAR studies employ various approaches, broadly categorized into 2D and 3D methods, to characterize molecular structures and their impact on biological activity. nih.govnih.gov
2D QSAR Approaches: These methods utilize two-dimensional molecular descriptors, which are calculated from the compound's structural formula without considering its three-dimensional conformation. nih.govyoutube.comscielo.org.bo Examples of 2D descriptors include physicochemical parameters like boiling point, melting point, water solubility, and log Kow, as well as topological and constitutional descriptors. youtube.comscielo.org.bo Hologram QSAR (HQSAR) is a common 2D QSAR method that encodes molecular structure into a molecular hologram, which is then correlated with activity. nih.gov
3D QSAR Approaches: These approaches incorporate the three-dimensional arrangement of atoms in a molecule and the spatial properties of its binding site. nih.govnih.gov They often involve aligning molecules in 3D space and calculating descriptors based on steric and electrostatic fields around the molecules. nih.govmdpi.com Popular 3D QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate models based on the interaction energies of probe atoms with the aligned molecules. nih.gov Other methods like Topomer CoMFA also fall under this category. nih.gov These 3D methods can provide insights into the specific pharmacophoric features crucial for biological activity. nih.govresearchgate.net
The quality and predictive power of a QSAR model heavily rely on appropriate descriptor selection and rigorous model validation. mdpi.comscielo.br
Descriptor Selection: Molecular descriptors are numerical descriptions of a molecule's structure, and their selection is a fundamental element of QSAR theory. nih.gov A large pool of descriptors (e.g., 1D, 2D, and 3D parameters) can be generated, and statistical methods like multiple linear regression (MLR), genetic algorithms (GA), and successive projection algorithms (SPA) are used to select the most relevant descriptors related to the biological activity. mdpi.comnih.govresearchgate.netd-nb.info Descriptors that show larger variations often play more important roles in QSAR models. nih.gov Filtering out descriptors that are constant or highly correlated is also a common practice. d-nb.info
Model Validation: Validation is a critical step to ensure the robustness and predictive capacity of a QSAR model. nih.govmdpi.com It distinguishes between internal and external predictivity. mdpi.com
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) or leave-N-out cross-validation (LNO-CV) assess how accurately the model can predict the bioactivities of the training set compounds. nih.govmdpi.comscielo.br Statistical terms like the cross-validated correlation coefficient (q²) and the coefficient of determination (r²) are used to evaluate the goodness of prediction and fit. nih.govmdpi.com
External Validation: This involves setting aside a portion of the data (test set) that was not used to build the model. mdpi.comnih.govmdpi.com The model's ability to predict the activity of these unseen compounds measures its external predictivity, which is considered more accurate for assessing real-world applicability. mdpi.com Techniques like y-randomization and bootstrapping are also employed to test for chance correlations and model robustness. scielo.br A QSAR model is generally considered acceptable when it has an r² value greater than 0.6 and a q² (or r²(CV)) value greater than 0.5. mdpi.com
QSAR models are widely applied to predict various biological activities, contributing significantly to drug discovery and risk assessment. mdpi.combio-hpc.eunih.gov
They can predict inhibitory activities, such as half maximal inhibitory concentration (IC₅₀) values for enzymes like phosphodiesterase (PDE) inhibitors. nih.govresearchgate.net
QSAR models are also used to predict the toxicity of chemicals, including acute and chronic systemic toxicity, and can identify potential organ-specific toxicities. nih.govnih.goveuropa.eu
Furthermore, QSAR can aid in prioritizing compounds for further experimental evaluation and in understanding the mechanisms of chemical toxicity. nih.govnih.gov The European directive REACH also acknowledges QSAR as a means of generating information on intrinsic properties of substances, reducing the need for in vivo tests. bio-hpc.eu
Molecular Docking Simulations
A primary goal of molecular docking is to predict the binding mode (pose) of a ligand within the receptor's binding site. nih.gov This involves identifying the specific interactions between the ligand and the amino acid residues of the protein. jscimedcentral.comugm.ac.id
Types of Interactions: Docking simulations analyze various non-covalent interactions that stabilize the ligand-receptor complex, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. jscimedcentral.comopenaccessjournals.com Understanding these interactions is key to comprehending how ligands fit into the binding pocket and estimating the stability of the complex. researchgate.net
Complementarity: The method emphasizes the concept of complementarity between the protein and the ligand, where the ligand binds flexibly at the active site of the receptor to maximize bonding forces. jscimedcentral.com
Identification of Key Residues: Docking studies can pinpoint specific amino acid residues in the receptor's binding site that are critical for interaction with the ligand. For example, in studies of phosphodiesterase inhibitors, interactions with residues like Gln859 and hydrophobic clamps have been identified as important for selectivity. nih.gov Similarly, studies on anticancer compounds have revealed strong interactions with specific amino acids like HIS 176, SER A180, PRO A188, and ARG A178 in target proteins. aaup.edu
Molecular docking employs scoring functions to assess the strength of binding between a ligand and a receptor, predicting the binding affinity and stability of the complex. openaccessjournals.comresearchgate.net
Binding Energy Calculations: Scoring functions evaluate factors such as hydrogen bonding, van der Waals forces, electrostatic interactions, and solvation effects to predict the binding energy, often expressed in kcal/mol. jscimedcentral.comopenaccessjournals.com A lower (more negative) binding energy generally indicates a stronger and more stable interaction. nih.gov
Conformation Analysis: Docking algorithms utilize various search strategies, including genetic algorithms, Monte Carlo simulations, and molecular dynamics simulations, to explore the vast conformational space of possible ligand-receptor orientations and find the optimal binding pose. openaccessjournals.com Conformational analysis is crucial for modeling the interaction and estimating the affinity of a chemical for its target. nih.gov The ability to handle the intrinsic molecular flexibility of a system and accurately describe the energetics of receptor-ligand interactions is critical for developing predictive docking methodologies. nih.gov Molecular dynamics simulations, often used in conjunction with docking, can further evaluate the thermodynamic stability of ligand-receptor complexes over time. researchgate.netaaup.edu
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over a period, providing a dynamic view of molecular systems frontiersin.orgpic.int. By calculating the forces acting on particles and integrating their equations of motion, MD simulations enable researchers to observe how chemical changes occur, understand molecular interactions, and predict the outcomes of chemical reactions frontiersin.org. This approach is invaluable for studying the detailed behavior of complex systems at a microscopic level, including reaction dynamics and the function of biological molecules pic.int.
In the context of compounds like Phosacetim, which is known to act as an acetylcholinesterase (AChE) inhibitor herts.ac.ukwikipedia.org, MD simulations are particularly relevant for investigating enzyme-ligand interactions. AChE is a critical enzyme that regulates neurotransmission by catalyzing the breakdown of acetylcholine (B1216132) in the nervous system nih.govplos.org. Understanding how inhibitors bind to and interact with the active site of AChE is crucial for deciphering their mechanism of action and for the design of new chemical entities.
MD simulations have been extensively applied to study the dynamic behavior of AChE and its interactions with various inhibitors nih.govplos.orgscielo.brnih.gov. These simulations can reveal key interactions, such as hydrophobic forces, hydrogen bonding, and electrostatic potentials, that govern the binding affinity and inhibitory activity of compounds nih.govnih.gov. For instance, MD studies on AChE inhibitors have explored the conformational changes of the enzyme, the stability of protein-ligand complexes, and the role of specific residues in the active site gorge in ligand binding nih.govplos.orgnih.gov. While specific MD simulation studies solely focused on this compound were not found in the provided literature, the general applications of MD in studying AChE inhibitors provide a framework for how such simulations would elucidate this compound's interaction with its biological target. This includes understanding the dynamics of the phosphorylation reaction at the serine hydroxyl group of AChE, a common mechanism for organophosphate inhibitors scielo.br.
Machine Learning Approaches for Compound Evaluation
Machine learning (ML) approaches have emerged as powerful tools in chemical research for compound evaluation, property prediction, and the identification of patterns in complex datasets wikidata.orgfishersci.benih.govresearchgate.net. These data-driven methods can effectively discover trends and make predictions, significantly accelerating the process of chemical discovery and optimization researchgate.netuni.lu.
Molecular fingerprints are numerical representations of chemical structures, transforming complex structural information into useful numerical data for computational analysis fishersci.beuni.luwikipedia.org. These descriptors capture various aspects of a molecule's structure, including electronic, structural, physicochemical, and topological parameters uni.lu. The application of molecular fingerprints in predictive modeling allows for the efficient screening and evaluation of large chemical libraries nih.gov.
In the context of organophosphorus pesticides (OPs), a class of compounds that includes this compound, machine learning models utilizing molecular descriptors have been developed to predict their restriction levels and toxicity uni.luwikipedia.org. For example, a study constructed eight multi-class, multi-category machine learning models for OPs restrictions, employing 1444 molecular descriptors calculated using software like PaDEL-Descriptor 2.2.1 for 79 OPs molecules uni.lu. Among these, the Random Forest (RF) model demonstrated notable predictive performance.
The performance of the Random Forest model varied depending on the regulatory list used for classification:
Table 1: Random Forest Model Performance for Organophosphorus Pesticide Classification uni.lu
| Regulatory List | Precision | Accuracy | Recall | F1 Score | Predictive Capabilities |
| EU OPs | 0.6897 | 1.000 | 0.6897 | 0.8163 | Strong |
| EPA OPs | 0.5862 | 1.000 | 0.5862 | 0.7391 | Limited |
This table illustrates that molecular fingerprints, combined with ML algorithms like Random Forest, can effectively classify and predict properties of organophosphorus pesticides, including this compound, based on their structural characteristics uni.lu.
Deep learning (DL) and neural network (NN) architectures represent advanced subsets of machine learning that have gained significant traction in chemical research and drug discovery researchgate.nettaylorandfrancis.com. These architectures are particularly adept at identifying intricate patterns in large, complex datasets, making them suitable for tasks such as predicting pharmacological activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling, and forecasting molecular properties researchgate.nettaylorandfrancis.com.
The increasing availability of experimental data has facilitated the development of highly precise AI models, including deep learning networks, which can be applied across various stages of drug discovery, from de novo drug design to lead optimization and virtual screening researchgate.nettaylorandfrancis.com. While the provided literature does not detail specific deep learning applications solely for this compound, the general advancements in this field indicate their potential for more nuanced and accurate predictions in the evaluation of organophosphate compounds. Deep learning models, often trained on molecular fingerprints or other molecular representations, can enhance the ability to filter out potentially toxic compounds or identify those with desired properties, thereby streamlining the chemical evaluation process nih.gov.
Advanced Analytical Methodologies for Phosacetim Research
Chromatographic Techniques
Chromatography is a fundamental laboratory technique for the separation of mixtures. nih.govgjmpbu.org For pesticide analysis, its utility is paramount, allowing researchers to isolate target compounds from complex sample matrices. nih.gov The choice of chromatographic method often depends on the physicochemical properties of the pesticide, such as its volatility and polarity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds that are non-volatile or thermally unstable. nih.gov It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. gjmpbu.org For polar pesticides, HPLC is often the preferred method. helixchrom.com The system's versatility is enhanced by a variety of available column chemistries and mobile phase compositions, which can be tailored for specific analytes. nih.gov Detection is commonly achieved using Diode-Array Detection (DAD) or ultraviolet (UV) detectors, which provide high-quality quantitative data. gjmpbu.org
While specific HPLC parameters for Phosacetim are not detailed in the available literature, the table below outlines typical conditions used for the analysis of related organophosphate pesticides.
Table 1: Typical HPLC Parameters for Organophosphate Pesticide Analysis
| Parameter | Description |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Diode-Array Detector (DAD) |
| Column Temperature | 30 °C |
Note: These are representative parameters and require optimization for specific applications.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, a category that includes many organophosphate pesticides. youtube.comresearchgate.net The fundamental principle involves vaporizing a sample and injecting it into a carrier gas stream (mobile phase), which then carries the sample through a heated column containing the stationary phase. youtube.com Separation occurs based on the compound's boiling point and affinity for the stationary phase. Each separated compound is identified by its unique retention time. youtube.com Due to its high resolution, GC is often preferred for GC-amenable pesticides. researchgate.net
The following table presents common parameters for the GC analysis of organophosphates.
Table 2: General Gas Chromatography (GC) Conditions for Organophosphate Analysis
| Parameter | Description |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase like 5% Phenyl Polysilphenylene-siloxane. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). thermofisher.com |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C. |
| Detector | Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD). |
Note: Method parameters must be optimized for the specific analyte and sample matrix.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for screening and separating compounds. researchgate.netscispace.com It is particularly useful for the qualitative analysis of pesticides in various samples. scispace.comhumanjournals.com The technique involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel (the stationary phase). humanjournals.comnih.gov A solvent or solvent mixture (the mobile phase) is then drawn up the plate via capillary action, separating the sample's components based on their affinity for the stationary phase and solubility in the mobile phase. nih.gov The separation results in spots at different heights, which are characterized by their Retention Factor (Rf) values. humanjournals.com
For organophosphates, specific chromogenic reagents can be used for visualization, making TLC a valuable screening tool. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities compared to classical TLC. scispace.com
Table 3: Example TLC System for Organophosphate Screening
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates. |
| Mobile Phase | A mixture of non-polar and polar solvents, such as Hexane and Ethyl Acetate. humanjournals.com |
| Application | 10 µL of sample extract applied as a band. |
| Development | In a saturated chromatographic tank until the solvent front reaches a predetermined height. |
| Visualization | UV light (254 nm) or spraying with a chromogenic agent like o-Tolidine and potassium iodide (O-TKI). researchgate.net |
Note: The solvent system must be optimized to achieve adequate separation for the compounds of interest.
Mass Spectrometry-Based Techniques
When chromatography is coupled with mass spectrometry (MS), it creates a highly sensitive and selective analytical system capable of identifying and quantifying trace levels of substances. cmro.in This combination is considered the gold standard for pesticide residue analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing highly polar pesticides that are challenging to analyze by GC. nih.govpalsystem.com The technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. cmro.inca.gov After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and then enters the mass spectrometer. ca.gov A triple quadrupole (QqQ) mass spectrometer is commonly used, which allows for the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, a process known as Multiple Reaction Monitoring (MRM). nih.govca.gov This high degree of selectivity minimizes matrix interference and allows for reliable quantification at very low concentrations. cmro.innih.gov
Table 4: Illustrative LC-MS/MS Parameters for Organophosphate Analysis
| Parameter | Description |
|---|---|
| LC System | HPLC or UHPLC system. |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for many organophosphates. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). nih.gov |
| Precursor Ion | [M+H]⁺ (protonated molecule). nih.gov |
| Collision Gas | Argon. |
| Product Ions | Two or three specific fragment ions for confirmation and quantification. nih.gov |
Note: Ionization and fragmentation parameters are compound-specific and must be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
For compounds suitable for GC analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. hpst.cz This technique is particularly effective for confirming and quantifying pesticide residues in complex matrices like food and environmental samples. usda.govnih.gov The use of a tandem mass spectrometer significantly reduces chemical noise from the sample matrix, which can be a challenge in single-quadrupole GC-MS. thermofisher.com By operating in MRM mode, the instrument selectively monitors specific parent-to-daughter ion transitions for the target analyte, providing robust and reliable quantification even at trace levels. thermofisher.comusda.gov
Table 5: Representative GC-MS/MS Parameters for Organophosphate Confirmation
| Parameter | Description |
|---|---|
| GC System | Standard GC with parameters similar to those in Table 2. |
| Ionization Source | Electron Ionization (EI). |
| MS Source Temperature | ~200-230 °C. usda.gov |
| Transfer Line Temperature | ~280 °C. usda.gov |
| Mass Analyzer | Triple Quadrupole (QqQ). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
| Collision Gas | Argon at ~1.5 mTorr. usda.gov |
Note: Specific MRM transitions and collision energies must be optimized for each target compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of pesticide residues, including organophosphates, due to its high selectivity and ability to measure a compound's accurate mass. researchgate.net This technique allows for the confident identification of target compounds even in complex matrices where interferences are common. nih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can achieve high resolving power (typically > 20,000 FWHM), which enables the distinction between molecules with very similar nominal masses but different elemental compositions. nih.gov
The primary advantage of HRMS in pesticide analysis is its capability for both targeted and non-targeted screening. nih.govscholarena.com In targeted analysis, the instrument focuses on detecting a predefined list of compounds based on their exact mass. In non-targeted or suspect screening, HRMS collects full-scan mass spectra, allowing for the retrospective identification of compounds that were not initially targeted, which is invaluable for identifying novel degradation products or unexpected contaminants. nih.govscholarena.com For instance, the accurate mass data allows chemists to calculate the elemental formula of an unknown compound, which, combined with fragmentation data, can lead to its structural elucidation. nih.gov This capability is crucial for identifying metabolites or environmental breakdown products of this compound.
HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to separate the components of a mixture before detection. hh-ra.org LC-HRMS is particularly suited for polar and thermally labile organophosphorus compounds. The combination of chromatographic separation with high-mass accuracy and the ability to perform tandem mass spectrometry (MS/MS) provides a highly specific and sensitive analytical method for the quantification and confirmation of pesticide residues in food and environmental samples. nih.govnih.gov
Table 1: Comparison of Mass Spectrometry Techniques for Pesticide Analysis
| Technique | Primary Advantage | Common Application | Reference |
|---|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity for known compounds. | Routine quantitative analysis of targeted pesticides. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy, enabling identification of unknown compounds. | Targeted, suspect, and non-targeted screening; structural elucidation. | nih.govnih.gov |
| Time-of-Flight (TOF) MS | High accuracy across a wide mass range with no mass cut-off limits. | Rapid screening and reliable identification of a large number of pesticides. | nih.govnih.gov |
Spectroscopic Methods (e.g., Vibrational Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a rapid, non-destructive, and high-throughput method for analyzing organophosphorus compounds. americanpharmaceuticalreview.commdpi.com These techniques provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds, allowing for both qualitative identification and quantitative analysis. americanpharmaceuticalreview.comyoutube.com
For organophosphorus compounds like this compound, specific vibrational bands associated with the phosphate (B84403) ester group (P=O, P-O-C, P=S) are of particular interest. FTIR spectroscopy is highly effective at identifying functional groups and can be used to monitor the phosphoryl stretch, which is useful in studying coordination and degradation. mdpi.com
Table 2: Key Vibrational Modes for Organophosphorus Pesticide Analysis
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| P=S (Thion) | 600 - 850 | Raman / FTIR | nih.gov |
| P-O-C (Aliphatic) | 950 - 1050 | Raman / FTIR | nih.gov |
| P=O (Phosphoryl) | 1250 - 1310 | FTIR | mdpi.com |
Sample Preparation Methodologies for Complex Matrices
The analysis of pesticide residues in complex environmental and biological matrices (e.g., soil, water, food, plasma) presents a significant challenge due to the presence of interfering substances. researchgate.netbrjac.com.br Effective sample preparation is therefore a critical step to isolate and concentrate the target analytes, like this compound, while removing matrix components that could interfere with subsequent analysis. researchgate.netbrjac.com.br An ideal sample preparation method should be rapid, efficient, and minimize the use of hazardous solvents. analchemres.org
Over the years, various techniques have been developed to handle the complexity of different sample types. brjac.com.br The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix. analecta.hu For organophosphorus pesticides, modern approaches aim to improve recovery, reduce matrix effects, and increase sample throughput. researchgate.net
One of the most widely adopted methods for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. analchemres.org This method involves an initial extraction with a solvent (typically acetonitrile) followed by a partitioning step using salts. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses various sorbents to remove specific interferences like lipids and pigments. analchemres.org
Extraction Techniques (e.g., Solid Phase Extraction)
Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for pesticide analysis, valued for its efficiency in concentrating analytes and purifying samples. nih.gov The technique involves passing a liquid sample through a solid adsorbent material (the sorbent) that retains the target analytes. brjac.com.brnih.gov Interfering compounds can be washed away, and the purified analytes are then eluted with a small volume of a different solvent. nih.gov
The selection of the SPE sorbent is critical and depends on the properties of the analyte and the matrix. For organophosphorus pesticides, which cover a range of polarities, polymeric reversed-phase sorbents are often used due to their broad applicability. nih.gov Recent advancements include the development of novel sorbent materials with higher selectivity and the automation of the SPE process, which significantly increases sample throughput and reproducibility. youtube.comchemijournal.com Online SPE systems, which directly couple the extraction process to an LC-MS/MS system, streamline the analytical workflow by automating sample cleanup and injection, thereby reducing analysis time and potential for human error. youtube.com
Table 3: Common Sorbents Used in Solid-Phase Extraction for Pesticide Analysis
| Sorbent Type | Mechanism | Typical Application | Reference |
|---|---|---|---|
| C18 (Octadecyl) | Reversed-phase | Extraction of nonpolar to moderately polar compounds from aqueous matrices. | nih.gov |
| Polymeric (e.g., HLB) | Reversed-phase | Broad-spectrum extraction of acidic, neutral, and basic compounds. | nih.govnih.gov |
| PSA (Primary Secondary Amine) | Normal-phase / Anion exchange | Used in d-SPE (QuEChERS) to remove fatty acids, organic acids, and sugars. | analchemres.org |
| Zirconia-based | Chelation / Lewis acid-base | Selective retention of organophosphorus compounds. | youtube.com |
Electrochemical Sensors in Research Applications
Electrochemical sensors are emerging as a promising alternative to traditional chromatographic methods for the rapid and on-site detection of organophosphorus pesticides. mdpi.comchemijournal.com These devices offer several advantages, including high sensitivity, portability, low cost, and simplicity of operation. mdpi.com The fundamental principle of these sensors involves measuring an electrical signal (such as current or potential) that results from the interaction between the target analyte and a specifically designed electrode surface. chemijournal.com
For organophosphorus compounds like this compound, the most common sensing strategy is based on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comresearchgate.net In these biosensors, AChE is immobilized on the electrode surface. In the presence of an OP pesticide, the enzyme's activity is inhibited, leading to a measurable change in the electrochemical signal. researchgate.net
Recent research has focused on enhancing the performance of these sensors by incorporating nanomaterials such as gold nanoparticles, carbon nanotubes, and graphene into the electrode design. mdpi.com These materials improve the conductivity, stability, and sensitivity of the sensor. Non-enzymatic sensors are also being developed, which detect the direct electrochemical oxidation or reduction of the pesticide molecule, offering better stability compared to enzyme-based systems. scilit.com While still largely in the research and development phase, electrochemical sensors hold significant potential for future applications in environmental monitoring and food safety screening for pesticides like this compound.
Emerging Research Areas and Future Directions in Phosacetim Studies
Development of Novel Phosacetim-Based Research Probes
The development of novel research probes is a rapidly advancing area that could be instrumental in elucidating the specific interactions and biological fate of this compound. While specific probes for this compound are not yet widely reported, the principles for their design can be drawn from broader research into probes for other organophosphorus compounds. These probes are engineered molecules that can detect and report on the presence and activity of a target molecule, often through a measurable signal such as fluorescence.
A key strategy in the development of such probes is to incorporate a fluorophore, a molecule that can emit light upon excitation, into a structure that can selectively interact with the target compound. For instance, a fluorescent probe for an organophosphorus compound might be designed to experience a change in its fluorescence properties upon binding or reacting with the compound. This change can then be measured to quantify the presence of the target.
Recent research has focused on creating probes with high sensitivity and selectivity, enabling the detection of minute quantities of organophosphorus compounds in complex biological and environmental samples. nih.govmdpi.com For example, near-infrared (NIR) fluorescent probes are being developed for their ability to penetrate deeper into biological tissues with less interference from background autofluorescence. nih.gov The design of such probes often involves a recognition site that specifically interacts with the organophosphorus moiety, linked to a fluorescent reporter.
Future development of this compound-based research probes could involve the design of molecules that specifically recognize the unique structural features of this compound. These probes could be invaluable tools for studying its metabolic pathways, identifying its molecular targets, and visualizing its distribution in living cells and organisms.
| Probe Type | Principle of Detection | Potential Application for this compound |
| Fluorescent Probes | Change in fluorescence intensity or wavelength upon interaction with the target. | Real-time tracking of this compound in cellular systems. |
| Affinity-Based Probes | High-affinity binding to the target, often with a tag for detection (e.g., biotin). | Isolation and identification of this compound-binding proteins. nih.gov |
| Activity-Based Probes | Covalent reaction with the active site of a target enzyme, leading to a detectable signal. | Profiling the enzymatic targets of this compound. |
Integration of Multi-Omics Data in this compound Research
A holistic understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" datasets. nih.gov This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by a substance. nih.govfrontiersin.org
Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing insights into which genes are being expressed and at what levels in response to this compound exposure. mdpi.comyoutube.com
Proteomics identifies and quantifies the entire complement of proteins, revealing changes in protein expression and post-translational modifications. youtube.com
Metabolomics studies the complete set of small-molecule metabolites, offering a functional readout of the physiological state of a cell or organism. mdpi.com
By integrating these datasets, researchers can move beyond a one-dimensional view of this compound's effects and begin to understand the complex interplay between different biological pathways. nih.gov For example, transcriptomic data might show the upregulation of a particular gene in response to this compound, proteomics could confirm an increase in the corresponding protein, and metabolomics could reveal changes in the metabolites produced by that protein's enzymatic activity. researchgate.net
This integrated approach has been successfully applied to understand the toxicological effects of other xenobiotics and can be a powerful tool in this compound research. mdpi.com It can help in identifying key pathways affected by this compound, discovering potential biomarkers of exposure, and elucidating its mechanisms of action. researchgate.net
| Omics Level | Information Provided | Potential Insights for this compound Research |
| Transcriptomics | Gene expression changes | Identification of genes and pathways modulated by this compound. |
| Proteomics | Protein abundance and modifications | Understanding the functional protein changes in response to this compound. |
| Metabolomics | Alterations in small molecule profiles | Revealing the metabolic pathways perturbed by this compound. |
Advancements in Computational Methodologies for this compound Characterization
Computational methodologies are playing an increasingly important role in the characterization of chemical compounds. These in silico approaches can predict the properties and biological interactions of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work.
For this compound, computational tools can be used to:
Predict Physicochemical Properties: Algorithms can estimate properties such as solubility, lipophilicity, and stability, which are crucial for understanding its environmental fate and biological uptake.
Model Molecular Interactions: Molecular docking simulations can predict how this compound might bind to specific proteins, such as enzymes or receptors. nih.gov This can help in identifying potential biological targets and understanding its mechanism of action.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the potential toxicity or efficacy of this compound and its analogues. nih.gov
Recent advancements in computational chemistry, including the use of machine learning and artificial intelligence, are enhancing the predictive power of these models. nih.gov For instance, advanced algorithms can now handle large datasets and complex molecular structures with greater accuracy. The application of these computational methods can accelerate the characterization of this compound by prioritizing experimental studies and providing a theoretical framework for interpreting laboratory data.
| Computational Method | Application | Relevance to this compound |
| Molecular Docking | Predicts the binding orientation of a small molecule to a macromolecule. nih.gov | Identifying potential protein targets of this compound. |
| QSAR | Relates chemical structure to biological activity. nih.gov | Predicting the biological effects of this compound and related compounds. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the dynamic interactions of this compound with biological systems. |
Sustainable Chemical Research Practices in Organophosphorus Chemistry
The principles of green chemistry are increasingly being integrated into chemical research and manufacturing to minimize the environmental impact of chemical processes. rsc.orgresearchgate.net In the context of organophosphorus chemistry, this involves developing more sustainable and environmentally friendly methods for the synthesis and use of compounds like this compound. rsc.orgresearchgate.netrsc.org
Key areas of focus in sustainable organophosphorus chemistry include:
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives can significantly reduce the environmental footprint of a chemical synthesis. rsc.org
Development of Catalytic Methods: The use of catalysts can improve the efficiency of chemical reactions, leading to higher yields and less waste. rsc.org Research is ongoing to develop more efficient and recyclable catalysts for organophosphorus synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of organophosphorus compounds is a long-term goal for improving sustainability. rsc.org
The adoption of these sustainable practices in the research and potential production of this compound can lead to more efficient, safer, and environmentally responsible chemical processes. acs.orgnih.gov This shift towards green chemistry is not only beneficial for the environment but can also lead to economic advantages through reduced waste and energy consumption. acs.orgnih.gov
| Green Chemistry Principle | Application in Organophosphorus Chemistry |
| Waste Prevention | Designing syntheses to minimize byproducts. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. acs.org |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. rsc.org |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. rsc.org |
Q & A
Q. How should researchers navigate ethical challenges in field studies involving this compound?
- Methodology :
- Risk Assessment : Evaluate potential ecological impacts before conducting field trials.
- Stakeholder Engagement : Collaborate with local communities and regulatory bodies for permits and transparency.
- Compliance : Adhere to international guidelines (e.g., OECD Test Guidelines for chemical safety) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
